2-(2-Thienyl)ethyl toluene-p-sulphonate

Description

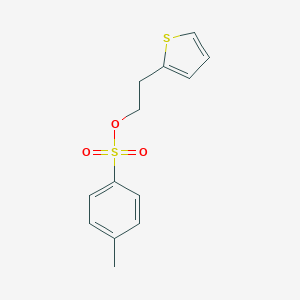

Structure

2D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPRKWVEMYDPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193429 | |

| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40412-06-4 | |

| Record name | 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40412-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneethanol tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040412064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)ethyl toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEETHANOL TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKB7RKL3U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Thienyl)ethyl toluene-p-sulphonate

This guide provides a comprehensive overview of the synthesis of 2-(2-thienyl)ethyl toluene-p-sulphonate, a critical intermediate in the pharmaceutical industry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core methodologies, mechanistic principles, and practical considerations for its efficient preparation.

Introduction: The Significance of this compound

This compound, also known as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester of significant interest in organic synthesis.[1] Its molecular structure incorporates a thiophene ring linked to an ethyl group which is, in turn, esterified with p-toluenesulfonic acid.[2] This compound serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent clopidogrel and the dopamine agonist rotigotine.[3][4][5] The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions, a property extensively utilized in the construction of more complex molecular architectures.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃S₂[3][7] |

| Molecular Weight | 282.38 g/mol [3][7] |

| Appearance | Pale yellow to off-white crystalline solid[1][2][3] |

| Melting Point | 30-34 °C[1][3] |

| Boiling Point | Approximately 433.2 °C[3][4] |

| Solubility | Slightly soluble in chloroform and ethyl acetate; insoluble in water.[3][4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere due to moisture sensitivity.[3][4] |

Core Synthesis Methodology: Tosylation of 2-(2-Thienyl)ethanol

The primary and most efficient method for the synthesis of this compound is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[3][8] This reaction, known as tosylation, converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group.[6][9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][6]

The Critical Role of the Base and Catalyst

While traditional methods employed pyridine as both a solvent and a base, these often resulted in long reaction times and moderate yields.[3] Modern protocols utilize a non-nucleophilic base, such as triethylamine (TEA), in an inert solvent like toluene or dichloromethane.[8][10][11]

The key to enhancing reaction efficiency lies in the use of a pyridine-based catalyst, with N,N-dimethylaminopyridine (DMAP) being particularly effective.[8] The use of a catalyst like DMAP can dramatically increase the reaction rate, reducing the reaction time from over 24 hours to just a few hours, and significantly boosting the yield to upwards of 95%.[8] Other bases such as potassium hydroxide have also been reported to catalyze the reaction effectively.[11]

Optimized Laboratory-Scale Synthesis Protocol

This protocol describes a robust and high-yielding procedure for the synthesis of this compound.

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

N,N-Dimethylaminopyridine (DMAP)

-

Toluene (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Ice bath

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 molar equivalent) in anhydrous toluene (approximately 4-5 volumes).

-

Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.2-1.5 equivalents) followed by a catalytic amount of N,N-dimethylaminopyridine (0.05-0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene and add it dropwise to the cooled reaction mixture via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 2 volumes) and brine (1 x 2 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Visualization

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|CAS 40412-06-4 [benchchem.com]

- 4. This compound|40412-06-4|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 9. orgosolver.com [orgosolver.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

physical properties of 2-(2-Thienyl)ethyl tosylate

An In-Depth Technical Guide to the Physical Properties of 2-(2-Thienyl)ethyl Tosylate

Abstract

2-(2-Thienyl)ethyl tosylate (CAS No. 40412-06-4) is a pivotal sulfonate ester intermediate in the field of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, combining a thiophene ring with a reactive tosylate leaving group, makes it an essential building block for constructing more complex molecules, most notably in the synthesis of therapeutic agents such as the antiplatelet drug Clopidogrel and the dopamine agonist Rotigotine.[2][3][4][5] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind its characterization, synthesis protocols, and handling requirements, offering field-proven insights grounded in authoritative data.

Core Chemical and Physical Characteristics

The compound's utility is fundamentally linked to its physical state, solubility, and stability. At ambient temperature, it presents as a pale yellow to light brown, low-melting crystalline solid.[2][4][6] Its limited solubility in water but slight solubility in organic solvents like chloroform and ethyl acetate dictates the choice of reaction and purification media.[2][4][5]

A critical aspect for any researcher is the compound's sensitivity to moisture. The tosylate group is susceptible to hydrolysis, which necessitates specific storage conditions to maintain its integrity. It must be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8°C) to prevent degradation and ensure reproducible results in subsequent synthetic steps.[2][3][4][5]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 40412-06-4 | [1][3][4][7] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][3][5] |

| Molecular Weight | 282.38 g/mol | [2][4][5][6] |

| Appearance | Pale yellow to greyish/light brown crystalline solid | [1][2][3][4] |

| Melting Point | 30.0 – 34.0 °C (often cited as 32°C) | [1][2][4] |

| Boiling Point | ~433.2 °C at 760 mmHg (Predicted) | [2][3][4][7] |

| Density | ~1.280 g/cm³ (Predicted) | [2][3][4][7] |

| Solubility | Insoluble in water; Slightly soluble in chloroform, ethyl acetate, and hot dioxane.[2][3][4][5] | |

| Refractive Index | ~1.586 | [3][7] |

| Flash Point | ~216 °C | [3] |

| Storage | Store under inert gas at 2–8°C; Moisture-sensitive.[2][3][4][5] |

Spectroscopic Profile for Structural Validation

Confirming the structural integrity of 2-(2-Thienyl)ethyl tosylate post-synthesis is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The self-validating nature of these protocols ensures that the material meets the required purity and identity specifications for further use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for verifying the presence and connectivity of protons in the molecule. The spectrum provides unambiguous evidence for the key functional groups.

-

Expert Insight: The downfield shift of the aromatic protons on the tosyl group (δ 7.68) is a direct consequence of the electron-withdrawing effect of the sulfonate group. Similarly, the triplet observed for the methylene protons adjacent to the oxygen (–CH₂O– at δ 4.32) confirms the ester linkage. The integration of these signals should correspond to the number of protons (2H, 3H, 2H, etc.), providing quantitative validation of the structure.

Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Inferred Structure |

| Aromatic (tosyl group) | 7.68 | Doublet (d) | Protons on the benzene ring adjacent to the sulfonate |

| Thienyl | 6.98–7.25 | Multiplet (m) | Three protons on the thiophene ring |

| Methylene (ester) | 4.32 | Triplet (t) | –CH₂O– adjacent to the tosylate oxygen |

| Methyl (tosyl) | 2.45 | Singlet (s) | –CH₃ of the tosyl group |

(Data sourced from Benchchem[2])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies. For 2-(2-Thienyl)ethyl tosylate, the most telling signals are the strong absorptions from the sulfonate group.

-

Expert Insight: The sulfonate group (R-SO₂-O-R') has two distinct stretching vibrations for the S=O double bonds. The presence of two strong, sharp peaks around 1360 cm⁻¹ and 1175 cm⁻¹ is a definitive fingerprint for the tosylate moiety, confirming the success of the esterification reaction.[2]

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| S=O (Sulfonate) | ~1360 | Symmetric Stretch |

| S=O (Sulfonate) | ~1175 | Asymmetric Stretch |

(Data sourced from Benchchem[2] and NIST[8])

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering final confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed.

-

Expert Insight: For this molecule, a key validation checkpoint is the detection of the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 283.046.[2] This corresponds to the molecular weight of 282.38 plus the mass of a proton, confirming the elemental composition C₁₃H₁₄O₃S₂.

Synthesis and Purification Workflow

The most common and industrially relevant synthesis of 2-(2-Thienyl)ethyl tosylate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl). The choice of base and solvent is critical for optimizing reaction time and yield.

Comparative Synthesis Methodologies

Historically, pyridine was used as both the solvent and the acid scavenger. However, this method suffers from long reaction times (24-48 hours) and moderate yields (70-75%) due to side reactions.[2] Modern protocols favor a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as toluene or dichloromethane, often with a catalyst.

-

Expert Insight (Causality): The use of triethylamine over pyridine is a deliberate choice to improve efficiency. Triethylamine is a stronger, non-nucleophilic base that efficiently scavenges the HCl byproduct without competing with the alcohol as a nucleophile. Adding a catalyst like N,N-dimethylpyridin-2-amine (DMAP) further accelerates the reaction by forming a highly reactive intermediate with TsCl, leading to higher yields (90-92%) in significantly shorter times (4-5 hours).[2] Toluene is preferred as a solvent for its low cost and ease of removal.[2]

Diagram 1: Catalyzed Synthesis Workflow

Caption: Catalyzed synthesis of 2-(2-Thienyl)ethyl tosylate.

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation of established methods.[5][9][10]

-

Setup: In a clean, dry three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene or dichloromethane.

-

Cooling: Cool the solution in an ice-water bath to 0–5 °C. This is crucial to control the initial exothermic reaction and minimize side product formation.[2]

-

Addition of Reagents: To the cooled solution, add 2-(2-thienyl)ethanol (1.0 molar equivalent), followed by the slow, dropwise addition of triethylamine (1.2 equivalents).

-

Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylpyridin-2-amine (DMAP) (0.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-5 hours, monitoring by TLC or HPLC until the starting alcohol is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Wash the filtrate with saturated brine to remove any remaining water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, often as a brown oil or low-melting solid.[5]

-

Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture to obtain a pale yellow or off-white crystalline solid.[2]

Safety, Handling, and Applications

While not classified as acutely hazardous, 2-(2-Thienyl)ethyl tosylate requires careful handling in a laboratory setting.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated fume hood. As noted, the compound is moisture-sensitive, and exposure to air and water should be minimized.[12]

Its primary application lies in its role as a versatile synthetic intermediate. The tosylate group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is exploited by medicinal chemists to introduce the 2-(2-thienyl)ethyl moiety into target molecules, a common structural motif in pharmaceuticals.[1]

Conclusion

2-(2-Thienyl)ethyl tosylate is a well-characterized compound whose physical and chemical properties are ideally suited for its role as a key intermediate in multi-step organic synthesis. Its low melting point, defined solubility profile, and distinct spectroscopic signatures provide a clear framework for its synthesis, purification, and validation. Understanding the causality behind the optimized synthetic protocols—specifically the choice of base, solvent, and catalyst—enables researchers to achieve high yields and purity, which is essential for advancing drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 40412-06-4 [m.chemicalbook.com]

- 5. This compound | 40412-06-4 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 9. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 10. Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Thienyl)ethyl p-toluenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

2-(2-Thienyl)ethyl p-toluenesulfonate, often referred to as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester that holds significant strategic value in the landscape of organic synthesis and medicinal chemistry.[1] Its structure, featuring a thiophene ring linked to a p-toluenesulfonate (tosylate) group via an ethyl spacer, is not arbitrary.[2] This specific arrangement confers a high degree of reactivity, positioning the compound as a crucial building block for constructing more complex molecular architectures.[1] The tosylate moiety is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution reactions. This property is expertly exploited in multi-step syntheses, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its critical applications, and essential handling procedures.

Part 1: Core Chemical and Physical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 2-(2-Thienyl)ethyl p-toluenesulfonate is typically an off-white to pale yellow crystalline solid at room temperature.[4][5] It is characterized by its moisture sensitivity and limited solubility in water, but shows slight solubility in organic solvents like chloroform and ethyl acetate.[2][6][7]

| Identifier | Value | Source(s) |

| Chemical Name | 2-(2-Thienyl)ethyl p-toluenesulfonate | [2] |

| Synonyms | p-Toluenesulfonic acid 2-(2-thienyl)ethyl ester; 2-(2-Thienyl)ethyl tosylate | [1][6][8] |

| CAS Number | 40412-06-4 | [1][2][4] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][6] |

| Molecular Weight | 282.38 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline powder/solid | [1][4][7] |

| Melting Point | 30 - 34 °C | [1][2] |

| Boiling Point | ~433.2 °C at 760 mmHg | [2][6][9] |

| Density | ~1.28 g/cm³ | [6][7][9] |

| InChI Key | HLPRKWVEMYDPAU-UHFFFAOYSA-N | [2] |

| Solubility | Slightly soluble in chloroform, ethyl acetate; Insoluble in water | [2][6][7] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The primary route to synthesizing 2-(2-Thienyl)ethyl p-toluenesulfonate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[4] This reaction is a cornerstone of functional group manipulation in organic chemistry.

The Causality Behind the Method

The core of this synthesis is the conversion of a hydroxyl group (-OH) in the starting alcohol into a tosylate group (-OTs). The hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions. By converting it to a tosylate, we create a highly stabilized anion upon departure, making it an excellent leaving group. This transformation "activates" the molecule for subsequent reactions. The use of a base, such as triethylamine or pyridine, is critical.[2] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification.[2] By neutralizing the acid, the base drives the reaction equilibrium towards the product, ensuring high conversion and preventing potential acid-catalyzed side reactions.[2]

Optimized Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system, adapted from established industrial and patented methods to ensure high yield and purity.[5][7][10]

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene (solvent)

-

N,N-Dimethylaminopyridine (DMAP) (optional catalyst)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-thienyl)ethanol (1.0 eq) and a catalytic amount of DMAP (e.g., 0.05 eq) in the chosen solvent (e.g., Toluene, 4 mL per gram of starting alcohol).[10]

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) to the flask.[5]

-

Controlled Basification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add triethylamine (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.[5][7] The use of a pyridine-based catalyst like DMAP can significantly accelerate the reaction, reducing the time from 24-48 hours to as little as 1.5-3 hours.[2][10]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature or gently heat to ~35°C and stir continuously.[5][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-24 hours, depending on catalyst use).

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the solvent.

-

Purification: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary, but often the crude product is of sufficient purity for subsequent steps. The final product is typically a brown or pale yellow oil or low-melting solid.[5][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 40412-06-4 [chemicalbook.com]

- 6. This compound|40412-06-4|lookchem [lookchem.com]

- 7. This compound CAS#: 40412-06-4 [m.chemicalbook.com]

- 8. 2-(2-Thienyl)ethyl p-Toluenesulfonate | 40412-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

A Technical Guide to 2-(2-Thienyl)ethyl p-Toluenesulfonate (CAS 40412-06-4): A Key Synthetic Intermediate in Pharmaceutical Development

Introduction

In the landscape of pharmaceutical development, the efficiency and success of synthesizing an Active Pharmaceutical Ingredient (API) often hinge on the quality and reactivity of its precursor molecules. 2-(2-Thienyl)ethyl p-toluenesulfonate (CAS No. 40412-06-4), a seemingly unassuming off-white solid, is a prime example of such a critical intermediate.[1][2] Its value lies not in any inherent biological activity of its own, but in its chemical architecture, which is masterfully designed for reactivity. This tosylate ester serves as a versatile and indispensable building block, particularly in the synthesis of prominent drugs such as the antiplatelet agent Clopidogrel and the dopamine agonist Rotigotine, used in treating Parkinson's disease.[1][3][4]

This guide provides an in-depth examination of 2-(2-Thienyl)ethyl p-toluenesulfonate, moving from its fundamental physicochemical properties and the chemical principles that govern its utility to its practical application in the synthesis of globally recognized medicines. For the research scientist and the drug development professional, understanding the nuances of this intermediate is key to optimizing synthetic routes and ensuring the purity and yield of the final API.

Physicochemical and Structural Properties

The compound is an organic molecule featuring a thiophene ring connected via an ethyl bridge to a p-toluenesulfonate (tosylate) group.[5] This combination of a sulfur-containing heterocycle and a highly effective leaving group dictates its chemical behavior and applications.[5][6]

Table 1: Core Properties of CAS 40412-06-4

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40412-06-4 | [7] |

| IUPAC Name | 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate | [5][7] |

| Synonyms | 2-(2-Thienyl)ethyl p-toluenesulfonate, 2-Thiopheneethanol tosylate, p-Toluenesulfonic Acid 2-(2-Thienyl)ethyl Ester | [5][7] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [5][6][7] |

| Molecular Weight | 282.38 g/mol | [7] |

| Appearance | White to yellow or orange crystalline powder/solid | [1][6] |

| Melting Point | 30.0 to 34.0 °C | [6][8] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | 2 - 8 °C, protect from light and moisture |[3][7] |

The Chemistry of Activation: The Role of the Tosylate Group

The primary utility of 2-(2-Thienyl)ethyl p-toluenesulfonate in organic synthesis stems from the tosylate moiety, which functions as an excellent leaving group. The p-toluenesulfonate anion is highly stable due to the resonance delocalization of its negative charge across the three oxygen atoms and the benzene ring. This stability makes the C-O bond of the ester weak and susceptible to cleavage.

When a nucleophile attacks the electrophilic carbon atom adjacent to the oxygen, the tosylate group readily departs, taking the bonding electrons with it. This process, typically a nucleophilic substitution (Sₙ2) reaction, allows for the efficient and clean formation of a new carbon-nucleophile bond, making it a cornerstone reaction in pharmaceutical synthesis.[5][6]

Synthesis and Manufacturing Considerations

The standard laboratory and industrial synthesis of 2-(2-Thienyl)ethyl p-toluenesulfonate is a straightforward esterification reaction.[3] The process involves the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a non-nucleophilic base.

Detailed Synthesis Protocol

-

Reaction Setup: To a stirred solution of 2-(2-thienyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3]

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride to the mixture. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir until the reaction is complete, typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is often purified by recrystallization to yield the final, high-purity crystalline solid.

Application in API Synthesis: A Case Study

The true value of 2-(2-Thienyl)ethyl p-toluenesulfonate is realized in its role as a key reactant in multi-step pharmaceutical syntheses. Its function is to introduce the 2-(2-thienyl)ethyl moiety into a more complex molecular scaffold.

Intermediate for Clopidogrel

Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease and other cardiovascular conditions. 2-(2-Thienyl)ethyl p-toluenesulfonate is described as an important intermediate in its synthesis.[1] In a typical synthetic route, the tosylate acts as an electrophile that alkylates an amine, forming a crucial C-N bond in the final Clopidogrel structure.

Analytical Characterization

Ensuring the purity of 2-(2-Thienyl)ethyl p-toluenesulfonate is paramount for its use in pharmaceutical manufacturing, as impurities can carry through to the final API. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.[9]

Sample HPLC Protocol

A reverse-phase HPLC method can effectively separate the main compound from starting materials and byproducts.[9]

-

Column: C18 stationary phase (e.g., Newcrom R1).[9]

-

Mobile Phase: A gradient mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[9]

-

Detection: UV detector at a wavelength appropriate for the aromatic rings (typically ~254 nm).

-

Purpose: To quantify the purity of the intermediate and identify any process-related impurities.

Safety and Handling

While comprehensive toxicity data is limited, sulfonate esters are generally considered to have moderate toxicity.[2] Standard laboratory precautions should be observed.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light and moisture to prevent degradation.[3][7]

Conclusion

2-(2-Thienyl)ethyl p-toluenesulfonate (CAS 40412-06-4) is a testament to the principle that a molecule's value is often defined by its reactivity and utility in synthesis. Its well-defined chemical properties, particularly the excellent leaving group ability of the tosylate, make it a highly reliable and efficient reagent. For researchers and developers in the pharmaceutical industry, this compound is not merely a catalog chemical but a key enabler in the construction of complex, life-saving APIs like Clopidogrel and Rotigotine. A thorough understanding of its synthesis, reactivity, and handling is fundamental to its successful application in drug development and manufacturing.

References

- 1. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|CAS 40412-06-4 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. CAS 40412-06-4: 2-Thiopheneethanol, 2-(4-methylbenzenesulf… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 40412-06-4 | CAS DataBase [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-(2-Thienyl)ethyl toluene-p-sulphonate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(2-Thienyl)ethyl toluene-p-sulphonate, a key intermediate in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical properties, explore a validated synthesis protocol, and discuss its critical role in the creation of impactful therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular and Physical Properties

This compound, also known as 2-(2-Thienyl)ethyl tosylate, is a sulfonate ester that plays a pivotal role as a versatile building block in organic chemistry.[1] Its utility stems from the presence of a tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions for the construction of more complex molecules.[1]

The compound's structure incorporates a thiophene ring, an ethyl linker, and a p-toluenesulfonate (tosylate) moiety. This combination of a sulfur-containing heterocycle and a highly reactive functional group makes it an invaluable precursor in various synthetic pathways.[1][2]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][3] |

| Molecular Weight | 282.38 g/mol | [2][3] |

| CAS Number | 40412-06-4 | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline solid | [1][2][3][4] |

| Melting Point | 30 - 34 °C | [1][2] |

| Boiling Point | ~433.2 °C at 760 mmHg | [2][3][5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate; Insoluble in water. | [2][3][5] |

| Storage Conditions | Store at 2 - 8 °C under an inert gas (e.g., Nitrogen or Argon). The compound is moisture-sensitive. | [1][2][3][6] |

Synthesis Protocol: Esterification of 2-(2-Thienyl)ethanol

The most common and industrially relevant method for synthesizing this compound is through the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[2][4][7] The choice of base and solvent is critical for optimizing reaction time and yield, preventing side reactions such as hydrolysis.[7]

Causality in Experimental Design

The reaction involves the nucleophilic attack of the hydroxyl group of 2-(2-thienyl)ethanol on the electrophilic sulfur atom of tosyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization is crucial as it drives the equilibrium towards the product side and prevents potential acid-catalyzed degradation of the starting materials or product. The use of a catalyst like N,N-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, reducing the reaction time from over 24 hours to just a few hours and improving the yield to as high as 98%.[7]

Step-by-Step Laboratory Synthesis

The following protocol outlines a robust method for the preparation of this compound.

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-Thienyl)ethanol (1.0 equivalent) and p-toluenesulfonyl chloride (1.1 equivalents) in a suitable solvent like toluene.[4][7]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic nature of the reaction upon adding the base.[4][7]

-

Base Addition: Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 20 °C.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, or gently heat to approximately 35 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 27 hours, depending on the specific conditions and catalysts used.[4][7]

-

Workup and Isolation: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt formed. Wash the filter cake with a small amount of the solvent (e.g., dichloromethane).[4]

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often obtained as a brown oil or a low-melting solid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure is a key precursor for several widely used medications.

Key Intermediate for Antiplatelet and Neurological Drugs

-

Clopidogrel: This compound is a vital intermediate in the production of Clopidogrel, a potent antiplatelet agent used to prevent blood clots in patients who have had a heart attack or stroke.[2][4][5] The 2-(2-thienyl)ethyl moiety is a core structural feature of the final drug molecule.

-

Rotigotine: It also serves as an intermediate in the preparation of Rotigotine, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[4][5]

-

Neurological Conditions: Beyond these specific drugs, derivatives of this compound are actively researched for their potential in developing new therapies for neurological disorders, including Parkinson's disease.[2] Studies have explored the neuroprotective effects of its derivatives, linking them to the modulation of oxidative stress and apoptosis pathways in cellular models.[2]

The versatility of the tosylate leaving group allows for the straightforward introduction of the 2-(2-thienyl)ethyl group into various molecular scaffolds, making it an indispensable tool for medicinal chemists in the development of novel therapeutics.[1]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool in pharmaceutical synthesis. Its well-defined properties and reliable synthesis protocols have solidified its importance in the manufacturing of life-saving drugs. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry and handling is fundamental to leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|CAS 40412-06-4 [benchchem.com]

- 3. This compound|40412-06-4|lookchem [lookchem.com]

- 4. This compound | 40412-06-4 [chemicalbook.com]

- 5. This compound CAS#: 40412-06-4 [m.chemicalbook.com]

- 6. 2-(2-Thienyl)ethyl p-Toluenesulfonate | 40412-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(2-thienyl)ethanol Tosylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to tosylates is a cornerstone transformation in modern organic synthesis, pivotal for activating hydroxyl groups for subsequent nucleophilic substitution reactions. This guide provides an in-depth technical overview of the synthesis of 2-(2-thienyl)ethanol tosylate, a critical intermediate in the preparation of various pharmaceutically active compounds, including the dopamine agonist Rotigotine.[1][2] We will explore the underlying chemical principles, present a detailed and validated experimental protocol, and discuss essential characterization and safety protocols. The causality behind each experimental choice is elucidated to empower researchers with the knowledge to adapt and troubleshoot this fundamental reaction.

Strategic Overview: The "Why" of Tosylation

In drug development and complex molecule synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻).[3] The primary objective of tosylation is to convert this chemically recalcitrant group into a p-toluenesulfonate ester, or "tosylate" (-OTs). The tosylate anion is an excellent leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8).

This strategic conversion is superior to direct halogenation with hydrohalic acids for several reasons:

-

Stereochemical Integrity: The reaction proceeds via a nucleophilic attack on the sulfur atom of p-toluenesulfonyl chloride (TsCl), leaving the C-O bond of the original alcohol intact. This ensures that the stereochemistry at the alcohol's carbon center is retained, a critical consideration in chiral molecule synthesis.[4][5]

-

Mild Conditions: The reaction is typically performed under non-acidic conditions, preventing potential side reactions like carbocation rearrangements that can occur with secondary and tertiary alcohols under strong acid catalysis.[3]

-

Versatility: The resulting tosylate is a stable, often crystalline solid that can be purified and then subjected to a wide array of nucleophilic substitution (SN2) or elimination (E2) reactions.[6]

The Reaction Unveiled: Mechanism & Key Parameters

The synthesis of 2-(2-thienyl)ethanol tosylate is achieved through the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride in the presence of a suitable base.

The Mechanism:

-

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[7]

-

Chloride Displacement: This attack forms a tetrahedral intermediate which then collapses, displacing the chloride ion (Cl⁻) as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, deprotonates the resulting oxonium ion. This step is crucial as it neutralizes the generated hydrochloric acid (HCl), driving the equilibrium towards product formation.[7]

Critical Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene are preferred to prevent the hydrolysis of the highly reactive TsCl.[8][9][10]

-

Base: Pyridine or triethylamine are standard choices. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium salt, which is then attacked by the alcohol.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to manage the initial exotherm upon addition of the highly reactive TsCl.[8][9][11] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[8]

-

Catalyst (Optional): For sterically hindered or less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[6][8]

In the Lab: A Validated Protocol

This protocol provides a reliable method for the synthesis of 2-(2-thienyl)ethanol tosylate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (Equiv.) | Amount |

| 2-(2-thienyl)ethanol | C₆H₈OS | 128.19 | 1.0 | User-defined |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.2 - 1.5 | Calculated |

| Triethylamine (TEA) or Pyridine | C₆H₁₅N / C₅H₅N | 101.19 / 79.10 | 1.5 - 2.0 | Calculated |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~10 volumes |

| Deionized Water | H₂O | 18.02 | - | For work-up |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For work-up |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel column chromatography setup

Step-by-Step Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine or pyridine (1.5 eq.) to the stirred solution.[8]

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[8]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting alcohol.[8]

-

Quenching & Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and finally with brine.[8][10]

-

Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2-thienyl)ethanol tosylate.[8][10]

Overall Synthesis Workflow

Purification and Structural Verification

Purification

The crude product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.[8] It is crucial to remove any unreacted TsCl, as it can interfere with subsequent reactions. An alternative method for removing excess TsCl involves reacting it with a cellulosic material like filter paper, followed by simple filtration.[12]

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the thiophene ring protons, the ethyl bridge protons, the aromatic protons of the tosyl group, and the methyl singlet of the tosyl group. |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Functional group identification | Strong characteristic stretching frequencies for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1175 cm⁻¹.[8] |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the product.[8] |

Product Profile

| Property | Value | Source |

| Chemical Name | 2-(2-thienyl)ethyl 4-methylbenzenesulfonate | [13] |

| Synonyms | 2-(2-Thienyl)ethyl tosylate, 2-Thiopheneethanol tosylate | [1][14] |

| CAS Number | 40412-06-4 | [1] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][13][14] |

| Molecular Weight | 282.38 g/mol | [1][14] |

Critical Safety Protocols

p-Toluenesulfonyl chloride (TsCl) is a hazardous chemical and must be handled with extreme care.

-

Hazards: TsCl is corrosive and causes severe skin burns and eye damage.[15][16] It is highly sensitive to moisture and will react with water to produce corrosive hydrochloric acid.[6][15] Inhalation of dust can cause respiratory tract irritation.[17]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[15][17][18][19]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[15][18] Avoid creating dust.[18] Keep the reagent container tightly closed and, if possible, store under an inert gas.[17]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[15][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Conclusion

The tosylation of 2-(2-thienyl)ethanol is a robust and indispensable reaction for the synthesis of key pharmaceutical intermediates. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can reliably produce high-purity 2-(2-thienyl)ethanol tosylate. This guide provides the foundational knowledge and a validated starting point for scientists in the field, enabling the efficient progression of their research and development objectives.

References

- 1. scbt.com [scbt.com]

- 2. 2-Thiopheneethanol Tosylate | LGC Standards [lgcstandards.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. bbzblog.wordpress.com [bbzblog.wordpress.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Thiopheneethanol tosylate | 40412-06-4 | FT28235 [biosynth.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. lobachemie.com [lobachemie.com]

- 17. westliberty.edu [westliberty.edu]

- 18. echemi.com [echemi.com]

- 19. safety365.sevron.co.uk [safety365.sevron.co.uk]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(2-Thienyl)ethyl toluene-p-sulphonate in the Synthesis of (S)-(+)-Clopidogrel

Abstract

Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for preventing ischemic events.[1] Its synthesis is a topic of significant interest in pharmaceutical development, with numerous routes established to optimize yield, purity, and industrial scalability. A prevalent and efficient strategy involves the nucleophilic substitution of a chiral amine with an activated form of 2-thiophene ethanol. This guide provides an in-depth examination of a key intermediate in this pathway: 2-(2-Thienyl)ethyl toluene-p-sulphonate . We will elucidate its critical role, detail the protocols for its synthesis and subsequent coupling reaction, and explain the chemical principles that make it an exemplary reagent for constructing the Clopidogrel backbone.

Introduction: The Synthetic Challenge and the Role of the Tosylate

The chemical structure of Clopidogrel, methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, features a stereocenter that is crucial for its pharmacological activity; only the (S)-enantiomer is active.[2] Therefore, a successful synthesis must be stereoselective. One of the most effective industrial routes achieves this by coupling the optically pure (S)-(+)-α-amino-2-chlorophenyl acetic acid methyl ester with a molecule that provides the 2-(2-thienyl)ethyl side chain.[1][3]

This is where this compound (also known as 2-(2-thienyl)ethyl tosylate) becomes indispensable. The hydroxyl group of 2-(2-thienyl)ethanol is a poor leaving group. By converting it into a tosylate ester, we transform it into an excellent leaving group (p-toluenesulfonate). This chemical "activation" facilitates a clean and efficient nucleophilic substitution reaction (SN2) with the chiral amine, forming the key C-N bond required for the Clopidogrel scaffold.[4][5]

The overall synthetic pathway is visualized below.

Caption: High-level overview of the Clopidogrel synthesis pathway.

Protocol I: Synthesis of this compound

Principle and Mechanistic Insight

The synthesis of the tosylate is a classic esterification reaction. The oxygen of the alcohol (2-(2-thienyl)ethanol) acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting alcohol or the base itself, thereby driving the reaction to completion.[6] Modern industrial processes often favor toluene as a solvent due to its high recovery rate and avoidance of hydrolytic side reactions.[1]

Step-by-Step Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures.[1][7][8][9][10]

-

Reagent Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add toluene (4.0 L per kg of thiophene-2-ethanol).

-

Charge Reagents: Charge p-toluenesulfonyl chloride (1.30 eq., e.g., 1.63 kg for 1.0 kg of alcohol) into the reactor and stir until fully dissolved.

-

Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller.

-

Addition of Alcohol: Slowly add 2-(2-thienyl)ethanol (1.0 eq., e.g., 1.0 kg) to the cooled solution, maintaining the temperature below 10 °C.

-

Base Addition: Add triethylamine (1.30 eq., e.g., 1.30 kg) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 8-24 hours.[1][8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

-

Work-up (Quenching & Washing):

-

Cool the mixture to 10-15 °C.

-

Add water (4.0 L) to the reactor and stir for 15 minutes.

-

Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer sequentially with 5% HCl solution (2.0 L), water (2.0 L), 5% sodium bicarbonate solution (2.0 L), and finally with water (2.0 L) until the aqueous layer is neutral.

-

-

Isolation:

Data Summary

| Parameter | Value/Compound | Molar Ratio | Notes |

| Starting Material | 2-(2-Thienyl)ethanol | 1.0 | --- |

| Tosylating Agent | p-Toluenesulfonyl chloride | 1.2 - 1.3 | Slight excess ensures complete conversion. |

| Base | Triethylamine | 1.2 - 1.3 | Scavenges HCl byproduct. |

| Solvent | Toluene or Dichloromethane | ~4-5 vol. | Toluene is preferred for industrial scale.[1] |

| Temperature | 0–5 °C (addition), 20-30 °C (reaction) | --- | Controlled addition prevents side reactions. |

| Typical Yield | 90–98% | --- | [7][8] |

| Purity (HPLC) | >98% | --- | --- |

Protocol II: The Key Coupling Reaction

Principle and Mechanistic Insight

This step is the strategic core of the synthesis, forming the bond between the two key fragments. It is an SN2 reaction where the nitrogen atom of (S)-(+)-α-amino-2-chlorophenyl acetic acid methyl ester acts as the nucleophile. It attacks the primary carbon of the ethyl group, displacing the bulky and stable p-toluenesulfonate leaving group.

Causality of Reagent Choice:

-

Starting Amine: The amine is often supplied as a hydrochloride or tartrate salt for stability and purity.[3] It must be converted to its free base form in situ or prior to the reaction to be nucleophilic.

-

Base: An inorganic base like dipotassium hydrogen phosphate (K₂HPO₄) or potassium carbonate (K₂CO₃) is used.[1][11] Its role is to neutralize the amine salt and maintain a basic environment, ensuring the amine remains in its free, reactive state.

-

Solvent: Solvents such as toluene, acetonitrile, or tertiary-butyl acetate are commonly employed.[1][10] The choice depends on solubility, reaction temperature, and ease of recovery. Toluene is often favored on a large scale.[1]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]

- 3. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]

- 6. This compound|CAS 40412-06-4 [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 40412-06-4 [chemicalbook.com]

- 9. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 10. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 11. New Process For Preparation Of Clopidogrel [quickcompany.in]

Application Note: A Comprehensive Guide to Nucleophilic Substitution Reactions with 2-(2-Thienyl)ethyl Tosylate

Introduction: The Strategic Importance of 2-(2-Thienyl)ethyl Tosylate

In the landscape of modern medicinal chemistry and drug development, 2-(2-Thienyl)ethyl tosylate stands out as a pivotal intermediate. Its structure is a key building block in the synthesis of numerous pharmaceutical agents, most notably the antiplatelet drug Clopidogrel.[1][2] The strategic value of this molecule lies in the p-toluenesulfonyl (tosyl) group, which transforms the chemically inert hydroxyl group of the parent alcohol, 2-(2-thienyl)ethanol, into an excellent leaving group.[3] This activation is fundamental, opening a reliable pathway for a variety of nucleophilic substitution reactions to build more complex molecular architectures.[4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering a robust framework for the successful execution and adaptation of nucleophilic substitution protocols involving 2-(2-Thienyl)ethyl tosylate.

Mechanistic Rationale: Favoring the S_N_2 Pathway

The reaction of 2-(2-thienyl)ethyl tosylate with a nucleophile proceeds almost exclusively through a bimolecular nucleophilic substitution (S_N_2) mechanism.[5][6] Understanding the causality behind this selectivity is crucial for optimizing reaction conditions and predicting outcomes.

-

Substrate Structure: The tosylate group is attached to a primary carbon. The formation of a primary carbocation, which would be necessary for a competing S_N_1 pathway, is energetically highly unfavorable.[5][7] This structural feature sterically favors the S_N_2 pathway.

-

The Leaving Group: The tosylate anion (⁻OTs) is an exceptionally stable leaving group. Its negative charge is delocalized through resonance across three oxygen atoms and the benzene ring, making it a very weak base.[8] A good leaving group is essential for facilitating the departure step in a substitution reaction.[7][9]

-

The S_N_2 Mechanism: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group).[10][11] Simultaneously, the carbon-leaving group bond breaks.[12] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[11]

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for S_N_2 reactions.[3][7] These solvents effectively solvate the cation (e.g., Na⁺ from a nucleophilic salt) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of backside attack.[5]

Caption: S_N_2 mechanism showing backside attack and concerted displacement.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Thienyl)ethyl Tosylate from 2-(2-Thienyl)ethanol

This initial step converts the parent alcohol into the activated tosylate substrate. The procedure is based on established methods.[1][2][13]

Materials and Reagents:

-

2-(2-Thienyl)ethanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Pyridine or Triethylamine (1.5 eq.)

-

Dichloromethane (DCM), anhydrous (10 volumes)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous DCM (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution. The base acts to neutralize the HCl generated during the reaction.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (to remove excess base), deionized water, and brine solution.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-thienyl)ethyl tosylate, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: S_N_2 Displacement with Sodium Azide

This protocol details the efficient displacement of the tosylate group with an azide nucleophile, a common transformation in medicinal chemistry.[3][6]

SAFETY NOTE: Sodium azide is highly toxic and must be handled with extreme care in a fume hood. Avoid contact with acids, as it can generate highly toxic and explosive hydrazoic acid (HN₃).

Materials and Reagents:

-

2-(2-Thienyl)ethyl tosylate (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Dimethylformamide (DMF), anhydrous (5-10 volumes)

-

Diethyl ether (or Ethyl acetate)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-thienyl)ethyl tosylate (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.5 eq.) to the solution. Using a slight excess of the nucleophile helps drive the reaction to completion.

-

Heat the reaction mixture to 60–80 °C and stir for 3–6 hours.

-

Monitor the disappearance of the starting material by TLC (a typical eluent system is 4:1 Hexanes:Ethyl Acetate). The product, being more polar, will have a lower R_f value.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of deionized water and transfer to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude 2-(2-azidoethyl)thiophene can be purified by flash column chromatography if necessary.

Data Presentation: Scope of Nucleophiles

The protocol described is adaptable to a range of nucleophiles. The following table summarizes typical conditions for the S_N_2 reaction of primary alkyl tosylates, providing a valuable starting point for experimental design.

| Nucleophile | Reagent Example | Solvent | Typical Temp. (°C) | Typical Time (h) | Ref. |

| Azide | Sodium Azide (NaN₃) | DMF | 60 - 80 | 3 - 6 | [3] |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80 | 6 | [3][14] |

| Bromide | Sodium Bromide (NaBr) | Acetone | 50 | 12 | [3] |

| Thiolate | Sodium Thiophenoxide | DMF | 25 - 50 | 4 - 8 | |

| Amine | Benzylamine | Dichloromethane | Reflux | 18 | [15] |

Visualization of the Experimental Workflow

Caption: Workflow from alcohol starting material to final substitution product.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the nucleophile.

-

Side Reactions: While S_N_2 is dominant, elimination (E2) can be a minor competing pathway, especially with sterically hindered or strongly basic nucleophiles.[10] Using non-basic nucleophiles (like azide or halides) minimizes this risk.

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of the tosylate back to the alcohol. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.

-

Purification: The primary byproduct is the tosylate salt (e.g., sodium tosylate), which is highly water-soluble. A thorough aqueous workup is critical for simplifying the final purification step.

Conclusion

2-(2-Thienyl)ethyl tosylate is a highly effective substrate for constructing carbon-heteroatom bonds via the S_N_2 mechanism. By leveraging its excellent leaving group potential and understanding the mechanistic principles that govern its reactivity, researchers can reliably and efficiently synthesize a diverse array of chemical entities. The protocols and insights provided herein serve as a robust foundation for professionals in drug discovery and development to utilize this versatile intermediate in their synthetic campaigns.

References

- 1. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 2. This compound | 40412-06-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

Application Notes & Protocols: The Utility of 2-(2-Thienyl)ethyl p-Toluenesulfonate in Modern Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(2-thienyl)ethyl p-toluenesulfonate, a pivotal intermediate in the pharmaceutical industry. We delve into optimized protocols, mechanistic insights, and critical quality control parameters. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: Strategic Importance in Drug Synthesis

2-(2-Thienyl)ethyl p-toluenesulfonate, also known as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester that has emerged as a highly versatile building block in organic synthesis.[1] Its molecular architecture, featuring a reactive tosylate leaving group attached to a 2-(2-thienyl)ethyl moiety, makes it an excellent electrophile for introducing the thiophene-ethyl group into target molecules via nucleophilic substitution reactions.[1]

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. The incorporation of the 2-(2-thienyl)ethyl group is a key step in the synthesis of several important APIs, including the antiplatelet agent Clopidogrel and the dopamine agonist Rotigotine, which is used to treat Parkinson's disease.[2][3][4] The tosylate functional group provides a stable, crystalline, and highly reactive precursor, making it superior to corresponding halides in many process chemistry settings due to its predictable reactivity and reduced propensity for side reactions.[5]

This guide will elucidate the synthesis of this intermediate, its critical quality attributes, and provide detailed protocols for its application in the synthesis of pharmaceutically relevant compounds.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 2-(2-Thienyl)ethyl p-toluenesulfonate

| Property | Value | Source(s) |

| CAS Number | 40412-06-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2] |

| Molecular Weight | 282.37 g/mol | [1][6] |

| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |

| Melting Point | 30 - 34 °C | [1][2] |

| Boiling Point | ~433.2 °C at 760 mmHg | [2][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[2][] Insoluble in water.[2] | |

| Purity | ≥ 95% (GC) is commercially common. | [1] |

Safety & Handling: 2-(2-Thienyl)ethyl p-toluenesulfonate is classified as harmful if swallowed and causes skin and eye irritation.[9][10] It is also moisture-sensitive. Therefore, appropriate handling procedures are mandatory.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][7]

Synthesis and Purification Protocol

The most common and efficient method for preparing 2-(2-thienyl)ethyl p-toluenesulfonate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[11] The choice of base and catalyst is critical for optimizing reaction time and yield.

Rationale for Reagent Selection

-

2-(2-Thienyl)ethanol: The starting alcohol that provides the core thiophene-ethyl structure.

-

p-Toluenesulfonyl Chloride (TsCl): The source of the tosylate group. It reacts with the alcohol to form the sulfonate ester.

-

Base (Triethylamine or Pyridine): Essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2][11] This drives the equilibrium towards the product. Triethylamine is often preferred for easier removal during workup.

-

Catalyst (e.g., N,N-Dimethyl-4-aminopyridine, DMAP): While not always necessary, a nucleophilic catalyst like DMAP can significantly accelerate the reaction, reducing reaction times from over 24 hours to just a few hours and increasing yields to as high as 98%.[2][12]

-

Solvent (Toluene or Dichloromethane): Anhydrous aprotic solvents are required to prevent hydrolysis of TsCl and the product. Toluene is a good choice for industrial applications due to its higher boiling point and lower cost.[12]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2-Thienyl)ethyl p-toluenesulfonate.

Step-by-Step Laboratory Protocol

-

Preparation: To a clean, dry three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(2-thienyl)ethanol (1.0 eq.) and anhydrous toluene (approx. 4 mL per gram of alcohol).